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Abstract
Bexotegrast hydrochloride (PLN-74809) is an investigational, orally bioavailable, dual-

selective inhibitor of the αvβ1 and αvβ6 integrins. These integrins are key mediators in the

activation of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. By

targeting the activation of TGF-β specifically in fibrotic tissues, Bexotegrast represents a

promising therapeutic approach for fibroproliferative diseases. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical and clinical

development of Bexotegrast for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and

Primary Sclerosing Cholangitis (PSC).

Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing

Cholangitis (PSC), are characterized by the excessive deposition of extracellular matrix,

leading to organ scarring and dysfunction. A key driver of this pathological process is the

overactivation of Transforming Growth Factor-beta (TGF-β). Systemic inhibition of TGF-β has

been challenging due to its pleiotropic effects and potential for toxicity. Bexotegrast (PLN-

74809) offers a targeted approach by inhibiting the αvβ1 and αvβ6 integrins, which are

upregulated in fibrotic tissues and are crucial for the localized activation of latent TGF-β.[1][2]
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This localized inhibition is hypothesized to offer a favorable safety profile while effectively

reducing fibrosis.[2]

Discovery and Medicinal Chemistry
The discovery of Bexotegrast stemmed from medicinal chemistry efforts focused on identifying

potent and selective small molecule inhibitors of αv integrins. The structure-activity

relationships (SAR) of related β-amino acid derivatives have been explored to optimize potency

and selectivity for αvβ1 and αvβ6.[3][4] While the specific synthesis of Bexotegrast
hydrochloride is proprietary, related patents describe the general synthetic strategies for this

class of compounds, often involving the coupling of a substituted quinazoline amine with a

functionalized amino acid derivative.[5][6][7][8]

Chemical Structure:

Systematic Name: (2S)-4-[--INVALID-LINK--amino]-2-(quinazolin-4-ylamino)butanoic acid

hydrochloride

Molecular Formula: C₂₇H₃₆N₆O₃ · xHCl

Molecular Weight: 492.61 g/mol (free base)[9]

Mechanism of Action
Bexotegrast is a dual-selective inhibitor of the αvβ1 and αvβ6 integrins.[10] These integrins are

cell surface receptors that bind to the arginine-glycine-aspartate (RGD) motif within the latency-

associated peptide (LAP) of the latent TGF-β complex.[11][12] This binding event induces a

conformational change in the LAP, leading to the release and subsequent activation of mature

TGF-β. Activated TGF-β then binds to its receptors on the cell surface, initiating a downstream

signaling cascade, primarily through the SMAD pathway, which results in the transcription of

profibrotic genes.[1]

Bexotegrast competitively inhibits the binding of αvβ1 and αvβ6 to the LAP, thereby preventing

the activation of TGF-β.[11][12] This targeted inhibition occurs predominantly in tissues where

these integrins are overexpressed, such as in the fibrotic lungs of IPF patients and the

cholestatic liver of PSC patients.[1][11]
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Figure 1: Bexotegrast inhibits TGF-β activation by blocking integrin binding.

Preclinical Development
In Vitro Studies
Bexotegrast has demonstrated potent and selective inhibition of αvβ1 and αvβ6 integrins in

various in vitro assays.

Table 1: In Vitro Potency of Bexotegrast
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Assay Type Target IC50 / Kd Reference

Ligand Binding αvβ1 Kd: 3.4 nM [9]

Ligand Binding αvβ6 Kd: 5.7 nM [9]

TGF-β Activation αvβ1-mediated IC50: 19.2 nM [13]

TGF-β Activation αvβ6-mediated IC50: 29.8 nM [13]

Cell Adhesion to LAP

(Normal Human

Bronchial Epithelial

Cells)

αvβ6 IC50: 39.3 nM [14]

Cell Adhesion to LAP

(Normal and IPF

Human Lung

Fibroblasts)

αvβ1 IC50: 24.4 - 26.1 nM [14]

A common method to assess integrin-mediated TGF-β activation involves a co-culture system.
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Figure 2: Workflow for a TGF-β activation co-culture assay.

Cell Culture: Maintain integrin-expressing cells (e.g., CHO cells transfected with human αvβ1

or αvβ6) and TGF-β reporter cells (e.g., mink lung epithelial cells, TMLC, which contain a

luciferase reporter gene under the control of a TGF-β-responsive promoter).[13][15]

Co-culture: Seed the integrin-expressing cells and reporter cells together in a multi-well

plate.

Treatment: Add varying concentrations of Bexotegrast or a vehicle control to the co-culture.

Incubation: Incubate the cells for a defined period to allow for TGF-β activation and

subsequent luciferase expression.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

luminometer. The light output is proportional to the amount of activated TGF-β.[15]
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In Vivo Studies
The efficacy of Bexotegrast has been evaluated in the bleomycin-induced pulmonary fibrosis

model, a standard preclinical model for IPF.
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Figure 3: Workflow for the bleomycin-induced pulmonary fibrosis model.

Induction of Fibrosis: Anesthetized mice receive a single intratracheal instillation of

bleomycin to induce lung injury and subsequent fibrosis.[16]

Treatment: A therapeutic dosing regimen is typically initiated several days after bleomycin

administration to model treatment of established fibrosis. Bexotegrast or a vehicle control is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15609195?utm_src=pdf-body-img
https://www.clinicaltrials.gov/study/NCT06097260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


administered orally, once or twice daily.

Monitoring: Animals are monitored for body weight changes and clinical signs.

Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin),

animals are euthanized. Lungs are harvested for analysis, which may include:

Histopathology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen

deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

Collagen Quantification: The total lung collagen content is measured, often using a

hydroxyproline assay.

Gene Expression Analysis: Quantitative PCR is used to measure the expression of

profibrotic genes (e.g., Col1a1, Acta2).

Preclinical Pharmacokinetics and Safety
Preclinical studies have demonstrated that Bexotegrast is orally bioavailable. Good Laboratory

Practice (GLP) toxicology studies are a standard part of preclinical development to assess the

safety profile of a drug candidate before human trials.[17] While detailed proprietary data is not

publicly available, the progression of Bexotegrast to clinical trials indicates an acceptable

preclinical safety and pharmacokinetic profile.

Clinical Development
Bexotegrast has been evaluated in several clinical trials for IPF and PSC.

Idiopathic Pulmonary Fibrosis (IPF)
This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study

evaluated the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with IPF.[11]

[18][19][20]

Table 2: INTEGRIS-IPF Study Design
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Parameter Description

Phase 2a

Study Design
Randomized, double-blind, placebo-controlled,

dose-ranging

Population Patients with IPF (FVC ≥45% predicted)

Intervention
Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or

placebo, once daily

Treatment Duration At least 12 weeks

Background Therapy Permitted (nintedanib or pirfenidone)

Primary Endpoint
Incidence of treatment-emergent adverse

events (TEAEs)

Secondary Endpoint Pharmacokinetics

Exploratory Endpoints

Change from baseline in Forced Vital Capacity

(FVC), Quantitative Lung Fibrosis (QLF) score,

and biomarkers (e.g., PRO-C3, ITGB6)

Key Findings:

Safety and Tolerability: Bexotegrast was generally well-tolerated at all doses up to 320 mg.

[11][12] The incidence of TEAEs was similar between the Bexotegrast and placebo groups.

[11][12] The most common TEAE was diarrhea, which was more frequent in patients also

receiving nintedanib.[11]

Pharmacokinetics: Bexotegrast demonstrated dose-proportional increases in plasma

concentrations.[21][22]

Efficacy (Exploratory):

A reduction in FVC decline was observed in patients treated with Bexotegrast compared to

placebo.[11][23]

A dose-dependent antifibrotic effect was observed based on QLF imaging.[11][12]
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A decrease in profibrotic biomarkers was seen with Bexotegrast treatment.[11][24]

Table 3: Select Efficacy Results from INTEGRIS-IPF (12 Weeks)

Dose Group Change in FVC from Baseline (mL)

Placebo -110.7

320 mg Bexotegrast +29.5

Note: Data are from the 320 mg cohort at 12 weeks.[21]

This open-label study used positron emission tomography (PET) with an αvβ6-specific tracer to

confirm target engagement of Bexotegrast in the lungs of IPF patients.[25][26]

Key Findings:

Dose- and concentration-dependent receptor occupancy of αvβ6 by Bexotegrast was

observed.[25][26]

The half-maximal effective concentration (EC50) for unbound Bexotegrast was estimated to

be 3.32 ng/mL.[22][25]

High levels of receptor occupancy were achieved at clinically relevant doses.

Table 4: Estimated Maximum Receptor Occupancy in Phase 2 PET Study

Single Dose of Bexotegrast Estimated Maximum Receptor Occupancy

60 mg 35%

80 mg 53%

120 mg 71%

240 mg 88%

320 mg 92%
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Note: Data are from single-dose administration.[22][25]

Primary Sclerosing Cholangitis (PSC)
This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study

is evaluating the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with PSC

and suspected liver fibrosis.[27][28][29][30]

Table 5: INTEGRIS-PSC Study Design

Parameter Description

Phase 2a

Study Design
Randomized, double-blind, placebo-controlled,

dose-ranging

Population Patients with PSC and suspected liver fibrosis

Intervention
Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or

placebo, once daily

Treatment Duration 12 weeks (up to 48 weeks in the 320 mg cohort)

Primary Endpoint Incidence of TEAEs

Secondary Endpoint Pharmacokinetics

Exploratory Endpoints

Changes in markers of liver fibrosis (e.g., ELF

score, PRO-C3), liver biochemistry (e.g., ALP),

and liver imaging

Key Findings (Interim):

Safety and Tolerability: Bexotegrast was generally well-tolerated, with a safety profile

consistent with that observed in the IPF studies.[28]

Efficacy (Exploratory):

Bexotegrast treatment led to a reduction in the Enhanced Liver Fibrosis (ELF) score and

PRO-C3 levels compared to placebo.[28]
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Stabilization of alkaline phosphatase (ALP) levels was observed in the Bexotegrast group,

in contrast to an increase in the placebo group.

MRI imaging suggested improvements in hepatocyte function and bile flow.

Conclusion
Bexotegrast hydrochloride (PLN-74809) is a promising, orally administered, dual-selective

inhibitor of αvβ1 and αvβ6 integrins with a novel mechanism of action that targets the localized

activation of TGF-β in fibrotic tissues. Preclinical studies have demonstrated its potent

antifibrotic effects. Phase 2a clinical trials in both IPF and PSC have shown a favorable safety

and tolerability profile, along with encouraging signals of efficacy. The dose-dependent target

engagement confirmed by PET imaging further supports the therapeutic rationale. Ongoing and

future clinical trials will be crucial to fully elucidate the therapeutic potential of Bexotegrast in

treating these debilitating fibrotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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